Citreamicin eta
Overview
Description
Citreamicin eta is a member of the polycyclic xanthone antibiotics, which are known for their complex structures and potent biological activities. These compounds are produced by various species of the genus Streptomyces, a group of actinomycetes renowned for their ability to produce a wide range of bioactive secondary metabolites. This compound, like other citreamicins, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of citreamicin eta involves complex organic reactions due to its intricate polycyclic structure. Two synthetic routes have been explored:
Regioselective Arylation of Xanthone Quinone Monoketals: This method involves the selective arylation of xanthone quinone monoketals, followed by further modifications to construct the polycyclic framework.
One-Pot Regioselective Diels-Alder/Oxidation Reaction: This approach utilizes a one-pot reaction combining Diels-Alder cycloaddition and subsequent oxidation to form the core structure of this compound.
Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Citreamicin eta undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .
Scientific Research Applications
Citreamicin eta has a wide range of scientific research applications:
Mechanism of Action
Citreamicin eta exerts its effects by targeting bacterial cell walls and inhibiting cell wall synthesis. This leads to cell lysis and death of the bacteria. The compound interacts with specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by activating the caspase-3-dependent pathway .
Comparison with Similar Compounds
Citreamicin epsilon: Another member of the citreamicin family with similar antibacterial properties.
Neocitreamicin: A structurally related compound with potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis.
Cervinomycin: A polycyclic xanthone antibiotic with a similar structure and biological activity.
Uniqueness of Citreamicin Eta: this compound is unique due to its specific structural features, such as the arrangement of its polycyclic rings and the presence of unique functional groups. These structural differences contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-7-(hydroxymethyl)-23,24-dimethoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,8,18,27,29-pentone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO11/c1-30(11-33)29(39)43-31(2)10-13-7-12-5-6-14-21(19(12)25(36)20(13)28(38)32(30)31)26(37)22-23(34)15-8-17(40-3)18(41-4)9-16(15)42-27(22)24(14)35/h5-9,33,36H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQXZFAGJRSXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926261 | |
Record name | 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128969-88-0 | |
Record name | Citreamicin eta | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128969880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50926261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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